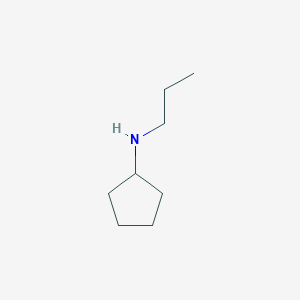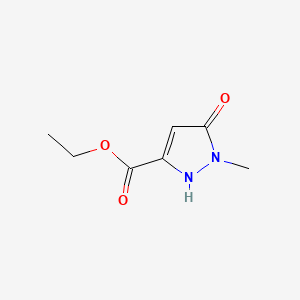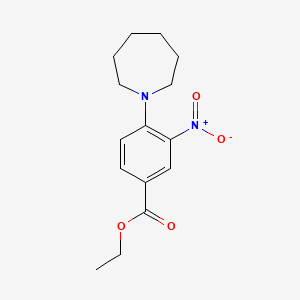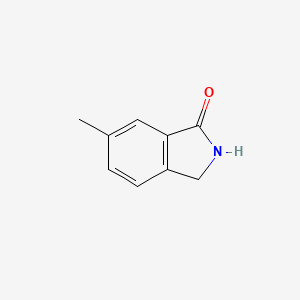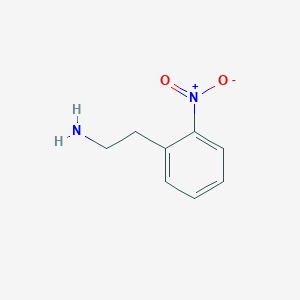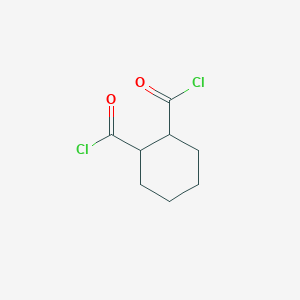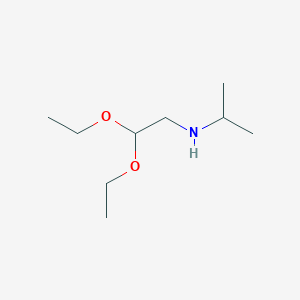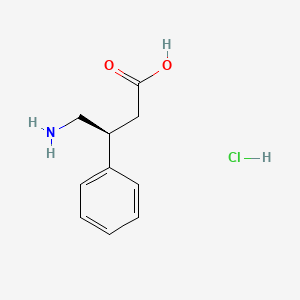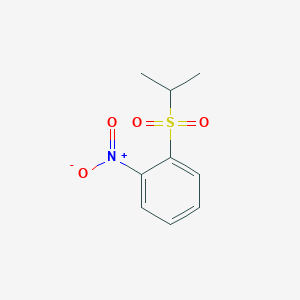
(4-Tert-butyl-phenoxy)acetonitrile
Descripción general
Descripción
“(4-Tert-butyl-phenoxy)acetonitrile” is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(4-Tert-butyl-phenoxy)acetonitrile” consists of a tert-butyl group attached to a phenyl ring, which is connected to an acetonitrile group through an oxygen atom . The InChI representation of the molecule is InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 .
Physical And Chemical Properties Analysis
“(4-Tert-butyl-phenoxy)acetonitrile” has a molecular weight of 189.25 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . Its exact mass and monoisotopic mass are 189.115364102 g/mol . Its topological polar surface area is 33 Ų . It has 14 heavy atoms .
Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Redox Behavior
Electrochemical Oxidation : Studies have shown the electrochemical oxidation of compounds related to (4-Tert-butyl-phenoxy)acetonitrile, such as 2,4,6-tri-tert-butylphenol, in solvents like acetonitrile. These compounds undergo oxidation processes forming phenoxy radicals and phenoxonium ions, which are significant in understanding redox reactions and electrochemical behaviors of related phenolic compounds (Richards, Whitson, & Evans, 1975).
Redox Properties of Novel Derivatives : Research on pyrrolidine derivatives containing sterically hindered phenol fragments, analogous to (4-Tert-butyl-phenoxy)acetonitrile, reveals their redox properties. These derivatives form stable phenoxy radicals upon oxidation, suggesting potential applications as antioxidants (Osipova et al., 2011).
Antioxidant Activity and Kinetic Solvent Effects
- Antioxidant Activity : Research indicates that compounds similar to (4-Tert-butyl-phenoxy)acetonitrile, particularly thosewith tert-butylphenol groups, exhibit antioxidant properties. These compounds' ability to trap peroxyl radicals is influenced by the solvent used, which is crucial for understanding their effectiveness as antioxidants in different environments (Foti & Ruberto, 2001).
Chemical Synthesis and Molecular Interactions
Synthesis and Reactivity : In the field of organic synthesis, (4-Tert-butyl-phenoxy)acetonitrile-related compounds are used as intermediates. For instance, tert-butyl-NNO-azoxy acetonitrile, a related compound, has been synthesized and explored for its potential in forming nitrogen heterocycles. This demonstrates the compound's versatility in synthetic chemistry (Klenov et al., 2016).
Metal Ion Complexation : Certain phenolic compounds structurally related to (4-Tert-butyl-phenoxy)acetonitrile show the ability to form complexes with metal ions. This property is significant in the development of sensors and in understanding molecular interactions in various chemical processes (Namor et al., 2005).
Safety And Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “(4-Tert-butyl-phenoxy)acetonitrile”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVAATCQZHQGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505395 | |
| Record name | (4-tert-Butylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenoxy)acetonitrile | |
CAS RN |
50635-24-0 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
